

Application Notes and Protocols for Methyl Tridecanoate in Research

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Compound of Interest

Compound Name: Methyl tridecanoate

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This document provides detailed application notes and experimental protocols for the use of **methyl tridecanoate** in scientific research. The information is compiled to assist in the design and execution of experiments in analytical chemistry and microbiology.

Application 1: Internal Standard for Quantitative Analysis of Fatty Acid Methyl Esters (FAMES) by Gas Chromatography (GC)

Application Note: **Methyl tridecanoate** is a saturated fatty acid methyl ester with a 13-carbon chain (C13:0). Its odd-numbered carbon chain makes it rare in most biological samples, rendering it an excellent internal standard for the quantification of other fatty acid methyl esters by gas chromatography.^{[1][2][3][4][5]} By adding a known amount of **methyl tridecanoate** to a sample before analysis, variations in sample injection volume, derivatization efficiency, and detector response can be normalized, leading to improved accuracy and precision of quantification.^[3]

Experimental Protocol: Quantitative Analysis of FAMES using Methyl Tridecanoate as an Internal Standard

This protocol describes the preparation of a lipid sample for FAME analysis and subsequent quantification using **methyl tridecanoate** as an internal standard.

1. Materials:

- **Methyl tridecanoate** (analytical standard grade)[[2](#)]
- Hexane (GC grade)
- Methanol (anhydrous)
- Sodium methoxide solution (0.5 M in methanol) or Boron trifluoride-methanol solution (14%)
- Sample containing lipids (e.g., microbial cell pellet, plasma, food sample)
- Internal Standard Stock Solution: Prepare a stock solution of **methyl tridecanoate** in hexane at a concentration of 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards containing known concentrations of the FAMES of interest and a constant concentration of the **methyl tridecanoate** internal standard.

2. Sample Preparation (Transesterification):

- Accurately weigh the lipid-containing sample into a glass tube with a PTFE-lined cap.
- Add a precise volume of the **methyl tridecanoate** internal standard stock solution to the sample. The amount should be chosen to produce a chromatographic peak that is of a similar magnitude to the peaks of the analytes of interest.
- Add 2 mL of 0.5 M sodium methoxide in methanol.
- Cap the tube tightly and heat at 50°C for 10-15 minutes with occasional vortexing.
- Cool the tube to room temperature.
- Add 2 mL of hexane and 2 mL of saturated NaCl solution.
- Vortex thoroughly for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

- Carefully transfer the upper hexane layer containing the FAMES to a clean GC vial.

3. Gas Chromatography (GC) Conditions:

- Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
- Column: A polar capillary column suitable for FAME analysis (e.g., DB-225, Omegawax, or TR-FAME).^{[6][7]}
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).^[6]
- Injector Temperature: 250°C.^[8]
- Injection Volume: 1 µL.
- Split Ratio: 20:1 to 100:1, depending on sample concentration.^[8]
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 10°C/min to 180°C.
 - Ramp: 5°C/min to 220°C.
 - Hold at 220°C for 10 minutes.
- Detector Temperature: 280°C.

4. Data Analysis:

- Identify the peaks corresponding to the FAMES of interest and the **methyl tridecanoate** internal standard based on their retention times, as determined from the analysis of the calibration standards.
- Integrate the peak areas for each analyte and the internal standard.
- Calculate the response factor (RF) for each analyte using the following formula from the calibration standards:

- $RF = (Area_{analyte} / Conc_{analyte}) / (Area_{IS} / Conc_{IS})$
- Calculate the concentration of each analyte in the sample using the following formula:
 - $Conc_{analyte} = (Area_{analyte} / Area_{IS}) * (Conc_{IS} / RF)$

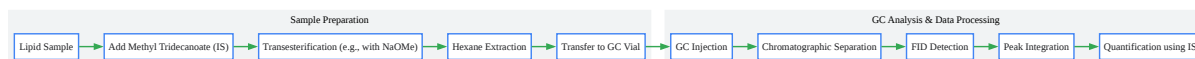
Data Presentation:

Table 1: Example Calibration Data for FAME Analysis using **Methyl Tridecanoate** as an Internal Standard.

FAME Analyte	Retention Time (min)	Concentration (µg/mL)	Peak Area	Internal Standard (Methyl Tridecanoate) Peak Area	Response Factor
Myristate (C14:0)	10.5	10	150,000	300,000	1.05
Palmitate (C16:0)	12.8	10	160,000	300,000	1.12
Stearate (C18:0)	15.2	10	170,000	300,000	1.19
Oleate (C18:1)	15.5	10	165,000	300,000	1.15

Note: The values in this table are for illustrative purposes only. Actual retention times and response factors will vary depending on the specific GC system and conditions.

Workflow Diagram:



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Workflow for FAME analysis using an internal standard.

Application 2: Assessment of Antibacterial Activity

Application Note: Tridecanoic acid methyl ester (TAME), the methyl ester of tridecanoic acid, has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[3][9] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.[9][10][11] This makes **methyl tridecanoate** a compound of interest in the development of new antimicrobial agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the determination of MIC and MBC of **methyl tridecanoate** against pathogenic bacteria using a broth microdilution method.[9][12]

1. Materials:

- **Methyl tridecanoate**
- Dimethyl sulfoxide (DMSO) for preparing stock solution
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates

- Resazurin solution (optional, for viability indication)

- Nutrient agar plates

2. Preparation of Reagents:

- **Methyl Tridecanoate** Stock Solution: Prepare a 10 mg/mL stock solution of **methyl tridecanoate** in DMSO.
- Bacterial Inoculum: Culture the bacterial strain overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5×10^5 CFU/mL.

3. MIC Assay Protocol:

- Add 100 μ L of MHB to all wells of a 96-well microtiter plate.
- Add 100 μ L of the **methyl tridecanoate** stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the column. Discard the final 100 μ L from the last well.
- Add 100 μ L of the prepared bacterial inoculum to each well.
- Include a positive control (MHB with bacteria, no compound) and a negative control (MHB only).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is the lowest concentration of **methyl tridecanoate** that completely inhibits visible bacterial growth.^[9]

4. MBC Assay Protocol:

- Following the MIC determination, take 10 μ L aliquots from all wells that show no visible growth.

- Spread each aliquot onto a separate nutrient agar plate.
- Incubate the plates at 37°C for 24 hours.
- The MBC is the lowest concentration of **methyl tridecanoate** that results in a $\geq 99.9\%$ reduction in the initial inoculum (i.e., no colony growth on the agar plate).[9]

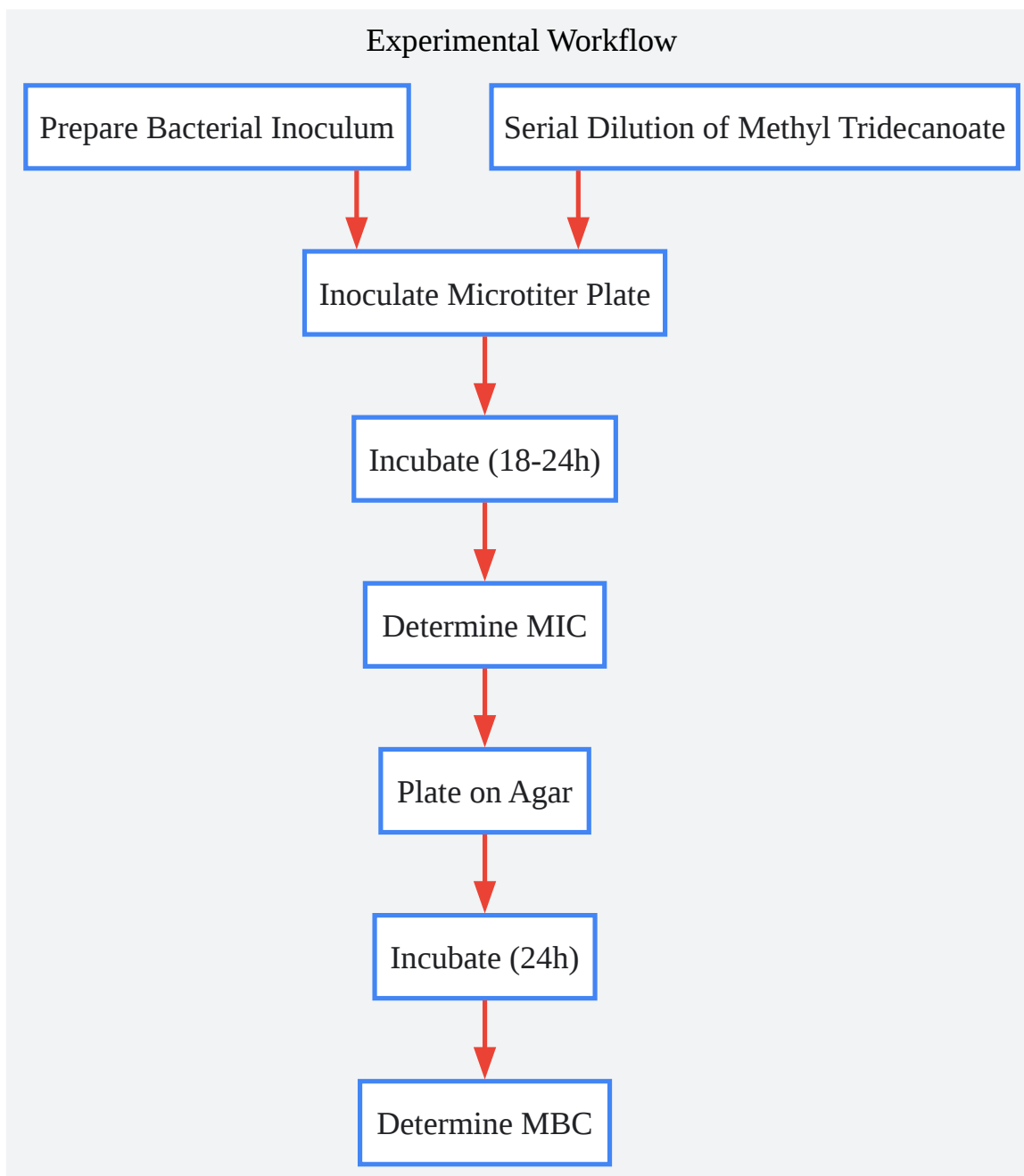
Data Presentation:

Table 2: Antibacterial Activity of **Methyl Tridecanoate** against Various Bacterial Strains.

Bacterial Strain	Gram Stain	MIC ($\mu\text{g/mL}$)	MBC ($\mu\text{g/mL}$)
Enterococcus faecalis	Positive	375	750
Salmonella enterica	Negative	375	750
Bacillus cereus	Positive	750	1375
Staphylococcus aureus	Positive	-	-
Escherichia coli	Negative	-	-

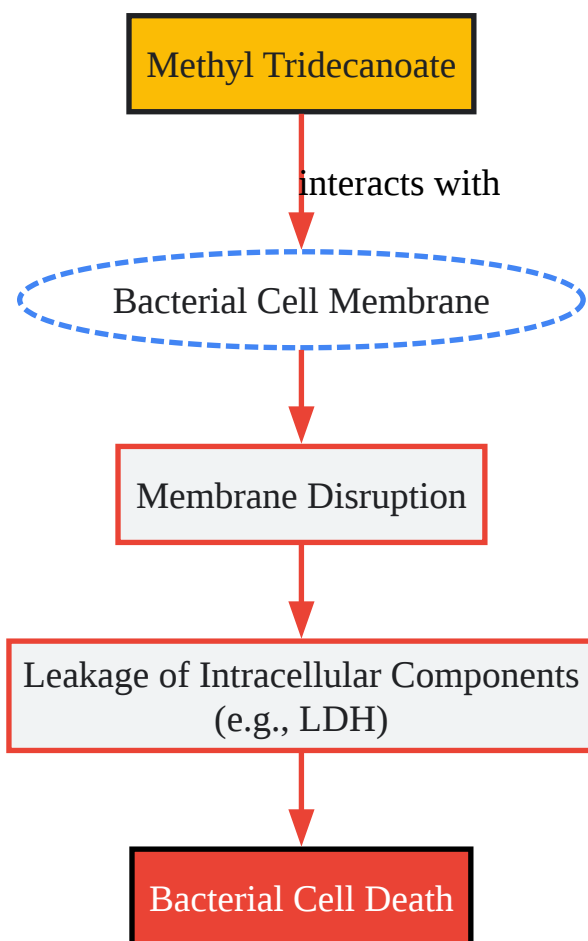
Data for E. faecalis, S. enterica, and B. cereus are from Misra et al. (2022).[9] Data for S. aureus and E. coli are representative placeholders.

Workflow and Mechanism Diagram:



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Workflow for MIC and MBC determination.



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Proposed mechanism of antibacterial action.

Potential Signaling Pathways Influenced by Fatty Acids

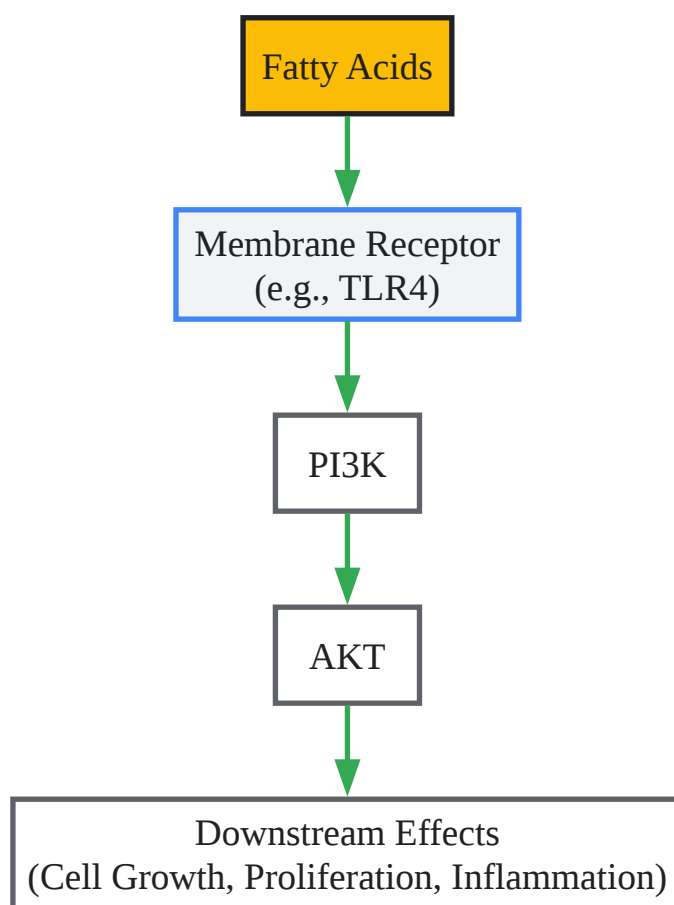
While specific signaling pathways directly activated by **methyl tridecanoate** are not well-documented, fatty acids and their metabolites are known to act as signaling molecules that can modulate various cellular processes.^{[13][14][15]} These effects are often context-dependent, for example, in cancer biology and immunology.

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Fatty acid synthesis is closely linked to the PI3K/AKT pathway, and an accumulation of long-chain fatty acids can be utilized by cancer cells for aberrant growth.^[13]

WNT/ β -catenin Pathway: Fatty acid desaturation has been implicated in the maintenance of cancer stem cell function through the WNT/ β -catenin signaling axis.[13]

Toll-like Receptor (TLR) Signaling: Saturated fatty acids can stimulate TLR2 and TLR4 signaling, promoting inflammatory responses. In contrast, polyunsaturated fatty acids can have an antagonistic effect.[14]

Diagram of a General Fatty Acid Influenced Signaling Pathway:



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General influence of fatty acids on the PI3K/AKT pathway.

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